molecular formula C14H16N2O2 B2726217 5-Amino-2-cyclohexylisoindole-1,3-dione CAS No. 4636-65-1

5-Amino-2-cyclohexylisoindole-1,3-dione

Cat. No.: B2726217
CAS No.: 4636-65-1
M. Wt: 244.294
InChI Key: VZUVOYFTHDDTLB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The compound is known to be solid at room temperature

Temporal Effects in Laboratory Settings

The compound is known to be stable at room temperature . Information on its degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Preparation Methods

Scientific Research Applications

Chemistry: 5-Amino-2-cyclohexylisoindole-1,3-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study the interactions of isoindole derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its derivatives may exhibit biological activity against various diseases, including cancer and microbial infections .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .

Properties

IUPAC Name

5-amino-2-cyclohexylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVOYFTHDDTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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